molecular formula C45H69O3P<br>(CH3(CH2)8C6H4O)3P<br>C45H69O3P B3028669 Tris(nonylphenyl) phosphite CAS No. 26523-78-4

Tris(nonylphenyl) phosphite

Cat. No. B3028669
M. Wt: 689 g/mol
InChI Key: WGKLOLBTFWFKOD-UHFFFAOYSA-N
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Patent
US08492473B2

Procedure details

Phosphites (Secondary Antioxidants) that can be used in the present invention include, but are not limited tris-(2,4-di-t-butylphenyl)phosphite,tetrakis(2,4-di-tert-butylphenyl)[1,1-biphenyl]-4,4′-diylbisphosphonite, bis(2,4-di-t-butylphenyl) pentaerythritol diphosphite, bis(2,4-di-t-cumylphenyl) pentaerythritol diphosphite, tetrakis(2,4-di-t-butylphenyl) 4,4′-biphenylene diphosphonite, 2,4,6 tri-t-butylphenyl 2 butyl 2 ethyl 1,3 propane diol phosphite, distearyl pentaerythritol diphosphite, tris(nonylphenyl)phosphite and trilauryl trithio phosphite, e.g.
[Compound]
Name
Phosphites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tris-(2,4-di-t-butylphenyl)phosphite,tetrakis(2,4-di-tert-butylphenyl)[1,1-biphenyl]-4,4′-diylbisphosphonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bis(2,4-di-t-butylphenyl) pentaerythritol diphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis(2,4-di-t-cumylphenyl) pentaerythritol diphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tetrakis(2,4-di-t-butylphenyl) 4,4′-biphenylene diphosphonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2,4,6 tri-t-butylphenyl 2 butyl 2 ethyl 1,3 propane diol phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
distearyl pentaerythritol diphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
trilauryl trithio phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
OP(OP(O)O)O.C(C1C=C(C(C)(C)C)C=CC=1C(C1C=CC(C(C)(C)C)=CC=1C(C)(C)C)(C(CO)(CO)CO)[OH:23])(C)(C)C.P(O)(O)O.[C:49]([C:53]1[CH:58]=[C:57]([C:59]([CH3:62])([CH3:61])[CH3:60])[CH:56]=[C:55]([C:63]([CH3:66])([CH3:65])[CH3:64])[C:54]=1C(O)C(CCCC)(CC)CO)([CH3:52])([CH3:51])[CH3:50].OP(OP(O)O)O.C(C(CCCCCCCCCCCCCCCCCC)(C(CO)(CO)CO)O)CCCCCCCCCCCCCCCCC.C(C1C=CC=CC=1OP(OC1C=CC=CC=1CCCCCCCCC)OC1C=CC=CC=1CCCCCCCCC)CCCCCCCC>>[C:63]([C:55]1[CH:56]=[C:57]([C:59]([CH3:62])([CH3:60])[CH3:61])[CH:58]=[C:53]([C:49]([CH3:52])([CH3:51])[CH3:50])[C:54]=1[OH:23])([CH3:66])([CH3:64])[CH3:65] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Phosphites
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
tris-(2,4-di-t-butylphenyl)phosphite,tetrakis(2,4-di-tert-butylphenyl)[1,1-biphenyl]-4,4′-diylbisphosphonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
bis(2,4-di-t-butylphenyl) pentaerythritol diphosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(O)OP(O)O.C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)C(O)(C(CO)(CO)CO)C1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C
Step Four
Name
bis(2,4-di-t-cumylphenyl) pentaerythritol diphosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
tetrakis(2,4-di-t-butylphenyl) 4,4′-biphenylene diphosphonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
2,4,6 tri-t-butylphenyl 2 butyl 2 ethyl 1,3 propane diol phosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)O.C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)C(C(CO)(CC)CCCC)O
Step Seven
Name
distearyl pentaerythritol diphosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(O)OP(O)O.C(CCCCCCCCCCCCCCCCC)C(O)(C(CO)(CO)CO)CCCCCCCCCCCCCCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)C1=C(C=CC=C1)OP(OC1=C(C=CC=C1)CCCCCCCCC)OC1=C(C=CC=C1)CCCCCCCCC
Step Nine
Name
trilauryl trithio phosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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